molecular formula C10H14FNO2 B12813185 tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate

tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate

Cat. No.: B12813185
M. Wt: 199.22 g/mol
InChI Key: UFZVFKULLZNSAQ-SSDOTTSWSA-N
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Description

tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s bicyclic framework provides a rigid and constrained structure, which can be advantageous in drug design and other applications.

Preparation Methods

The synthesis of tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate typically involves a series of chemical reactions that build the bicyclic framework. One common synthetic route involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular construction of the bicyclic structure. The reaction conditions often require specific catalysts and irradiation with light to drive the cycloaddition process.

Industrial production methods for such compounds may involve scaling up the laboratory synthesis using specialized equipment and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help achieve this goal.

Chemical Reactions Analysis

tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate has several scientific research applications:

    Chemistry: The compound’s unique bicyclic structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: The rigid and constrained structure of the compound can be advantageous in the design of bioactive molecules.

    Medicine: The compound’s potential as a bio-isostere makes it a valuable tool in medicinal chemistry.

    Industry: The compound’s unique properties can be exploited in the development of new materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The rigid and constrained structure of the compound allows it to fit into specific binding sites on target molecules, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate can be compared with other similar compounds, such as bicyclo[1.1.1]pentane and bicyclo[3.1.0]hexane . These compounds share a similar bicyclic framework but differ in the specific arrangement of atoms and functional groups. The unique properties of tert-Butyl ®-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate, such as its fluorine substitution and tert-butyl ester group, make it distinct from these other compounds.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

tert-butyl (1R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate

InChI

InChI=1S/C10H14FNO2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h7H,4-5H2,1-3H3/t7-/m1/s1

InChI Key

UFZVFKULLZNSAQ-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C([C@H]1C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1C2)F

Origin of Product

United States

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